molecular formula C25H16Cl2N2O4S B15207410 4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 477333-51-0

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B15207410
CAS No.: 477333-51-0
M. Wt: 511.4 g/mol
InChI Key: FRDDIIDBWNCYQT-LSDHQDQOSA-N
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Description

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one involves several steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Industrial production methods may involve the optimization of these reactions to increase yield and purity, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    4-(4-Chlorobenzoyl)benzofuran: This compound has a similar structure but lacks the pyrrole and thiazole rings.

    4-(4-Chlorobenzoyl)pyridine: This compound has a similar structure but lacks the hydroxy and methoxy groups.

The uniqueness of this compound lies in its combination of functional groups and ring structures, which contribute to its diverse chemical and biological properties.

Properties

CAS No.

477333-51-0

Molecular Formula

C25H16Cl2N2O4S

Molecular Weight

511.4 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H16Cl2N2O4S/c1-33-17-10-11-18-19(12-17)34-25(28-18)29-21(13-2-6-15(26)7-3-13)20(23(31)24(29)32)22(30)14-4-8-16(27)9-5-14/h2-12,21,30H,1H3/b22-20+

InChI Key

FRDDIIDBWNCYQT-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C3=O)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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